An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, also known as 2,4,6-tri-p-tolyl-1,3,5-triazine, is a symmetrically substituted aromatic triazine that has garnered significant interest in materials science. Its rigid, planar 1,3,5-triazine core, an electron-deficient heterocyclic system, coupled with the appended p-tolyl groups, imparts a unique combination of thermal stability, electronic properties, and processability. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers in materials science and, by extension, its potential as a scaffold in medicinal chemistry.
Core Chemical and Physical Properties
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₁N₃ | [1][2] |
| Molecular Weight | 351.45 g/mol | [2][3] |
| CAS Number | 6726-45-0 | [1][2] |
| Melting Point | 275-276 °C | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | [1] |
The high melting point of this compound is indicative of a stable crystal lattice structure, a desirable characteristic for materials used in electronic devices where thermal stability is paramount.
Synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
The most direct and atom-economical method for synthesizing symmetrically substituted triazines like 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is the acid-catalyzed cyclotrimerization of the corresponding nitrile.[4][5][6] In this case, p-tolunitrile serves as the precursor.
Experimental Protocol: Cyclotrimerization of p-Tolunitrile
This protocol is based on the general principle of acid-catalyzed nitrile trimerization.
Materials:
-
p-Tolunitrile
-
Trifluoromethanesulfonic acid (Triflic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolunitrile in a minimal amount of a high-boiling inert solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of trifluoromethanesulfonic acid to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the triflic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot toluene to yield the final product as a white solid.[4]
Causality in Experimental Choices:
-
Triflic Acid: Triflic acid is a potent Brønsted acid that effectively protonates the nitrile nitrogen, initiating the cyclotrimerization cascade.
-
Toluene: Toluene is used as a solvent to facilitate the reaction and later as a recrystallization solvent due to the good solubility of the product at high temperatures and poor solubility at room temperature, allowing for efficient purification.
-
Neutralization and Washing: The sodium bicarbonate wash is crucial to remove any remaining acid catalyst, and the brine wash helps to remove any residual water from the organic phase.
Spectral Properties
The structural identity and purity of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine are confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the tolyl groups and a set of doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the aromatic carbons, and the carbons of the triazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations of the triazine and phenyl rings.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Thermal Stability
Applications in Materials Science
The primary application of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[7][9][10]
Role in OLEDs
The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent core for electron-transporting materials (ETMs) and host materials for phosphorescent emitters in OLEDs.[10]
-
Electron Transport: The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the triazine core facilitates efficient electron injection from the cathode and transport through the organic layer.
-
Host Material: For use as a host material, a high triplet energy level is required to prevent reverse energy transfer from the phosphorescent dopant. The electronic properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can be tuned by modifying the peripheral aromatic groups to achieve the desired energy levels for efficient OLED performance.
Metal-Organic Frameworks (MOFs)
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can also serve as a ligand in the construction of Metal-Organic Frameworks (MOFs).[11] The nitrogen atoms of the triazine ring can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, separation, and catalysis.
Relevance to Drug Development
While 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine itself is not a therapeutic agent, the 1,3,5-triazine scaffold is a well-established privileged structure in medicinal chemistry. Numerous triazine derivatives have been developed as anticancer, antiviral, and antimicrobial agents. The synthetic accessibility and modular nature of compounds like 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine make them valuable starting points or building blocks for the development of new drug candidates. Further functionalization of the peripheral tolyl groups could be a strategy to introduce pharmacophores and modulate the biological activity.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Conclusion
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a versatile and robust organic compound with significant potential in materials science, particularly in the development of high-performance organic electronic devices. Its straightforward synthesis, high thermal stability, and favorable electronic properties make it an attractive building block for researchers. While its direct application in drug development is not established, its underlying 1,3,5-triazine scaffold remains a cornerstone in medicinal chemistry, suggesting potential for future exploration in this area.
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